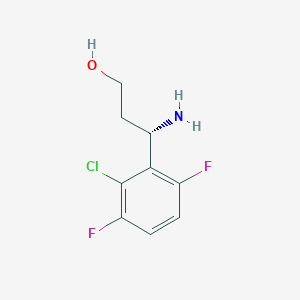
(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an amino group, a chlorinated and difluorinated phenyl ring, and a hydroxyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-3,6-difluorobenzene.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated and difluorinated phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(2-chlorophenyl)propan-1-OL: Lacks the difluorination on the phenyl ring.
(3S)-3-Amino-3-(3,6-difluorophenyl)propan-1-OL: Lacks the chlorine atom on the phenyl ring.
(3S)-3-Amino-3-(2-chloro-3-fluorophenyl)propan-1-OL: Contains only one fluorine atom on the phenyl ring.
Uniqueness
The presence of both chlorine and two fluorine atoms on the phenyl ring of (3S)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL makes it unique compared to similar compounds. This specific substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClF2NO |
|---|---|
Peso molecular |
221.63 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClF2NO/c10-9-6(12)2-1-5(11)8(9)7(13)3-4-14/h1-2,7,14H,3-4,13H2/t7-/m0/s1 |
Clave InChI |
AXYNUPIGLYEZCJ-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1F)[C@H](CCO)N)Cl)F |
SMILES canónico |
C1=CC(=C(C(=C1F)C(CCO)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


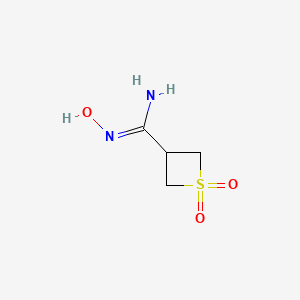
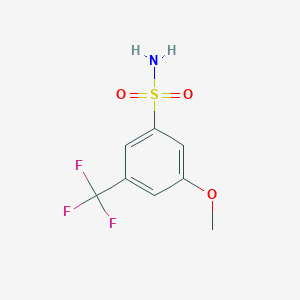

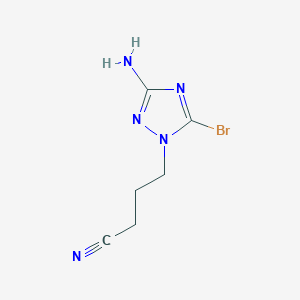
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13307028.png)

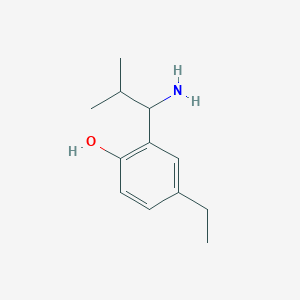


![3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13307057.png)
![2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13307062.png)
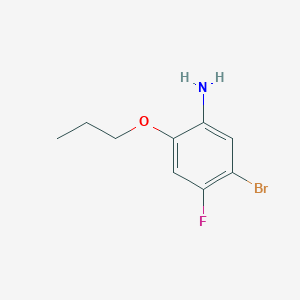
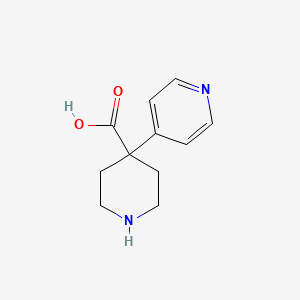
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13307085.png)
